Caesalmin B
Overview
Description
Introduction Caesalmin B is a chemical compound derived from plants belonging to the Caesalpinia genus. Research has focused on various aspects of this compound, including its synthesis, molecular structure, and properties.
Synthesis Analysis
- The synthesis of Caesalmin B and related compounds involves complex chemical processes. For example, the total synthesis of related compounds, Caesalpinnone A and Caesalpinflavan B, was described in a study, which evolved a synthetic strategy involving a convergent Barluenga coupling, delivering a heavily functionalized benzopyran containing the core carbon framework (Timmerman, Sims, & Wood, 2019).
Molecular Structure Analysis
- The molecular structure of Caesalmin B is characterized by various spectroscopic methods. For instance, a study on a related compound, macrocaesalmin, used detailed 1D and 2D NMR spectral analyses and X-ray crystallography to elucidate its structure (Jiang et al., 2002).
Chemical Reactions and Properties
- Caesalmin B and related compounds participate in diverse chemical reactions, contributing to their unique properties. For instance, the study on macrocaesalmin mentioned earlier discussed its inhibitory activity against certain viruses, highlighting its chemical reactivity (Jiang et al., 2002).
Physical Properties Analysis
- The physical properties of Caesalmin B are closely related to its molecular structure and are typically characterized using various analytical techniques. However, specific studies focusing solely on the physical properties of Caesalmin B were not found in the current literature search.
Chemical Properties Analysis
- Detailed chemical property analysis of Caesalmin B is crucial for understanding its potential applications and interactions. While specific studies on Caesalmin B were not identified, related compounds have been studied for their chemical properties, such as antiproliferative activities and inhibitory effects on certain biological targets (Xu et al., 2020).
Scientific Research Applications
1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry .
3. Methods of Application or Experimental Procedures Caesalmin C was hydrolyzed with Na2CO3 upon refluxing in MeOH to yield a compound . This compound, when dissolved in CDCl3, underwent an unexpected aromatization process of a C ring . Aromatic derivatives could be obtained from corresponding cassane diterpenoids under the same conditions . Furthermore, the photochemical reactions of cassane diterpenoids occurring in CHCl3 also yielded aromatic derivatives . Cassane diterpenoids treated with AlCl3 in CHCl3 or CH2Cl2 gave the same results in CDCl3 and with even shorter reaction time .
1. Specific Scientific Field The research is conducted in the field of Antiviral Research .
properties
IUPAC Name |
[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBMHMVGIRRPBD-XTVZKPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H](C2)OC5=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caesalmin B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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